molecular formula C21H19BrN2O3S B409789 6-Bromo-3-[2-(4-dimethylamino-phenyl)-thiazolidine-3-carbonyl]-chromen-2-one CAS No. 361995-62-2

6-Bromo-3-[2-(4-dimethylamino-phenyl)-thiazolidine-3-carbonyl]-chromen-2-one

Cat. No.: B409789
CAS No.: 361995-62-2
M. Wt: 459.4g/mol
InChI Key: LLPKMSAUNXLXHE-UHFFFAOYSA-N
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Description

6-Bromo-3-[2-(4-dimethylamino-phenyl)-thiazolidine-3-carbonyl]-chromen-2-one is a synthetic chemical reagent designed for research applications. This compound belongs to a class of hybrid molecules incorporating both a coumarin and a thiazolidine scaffold, structures that are extensively investigated in medicinal chemistry for their diverse biological potential . Coumarin derivatives are well-documented in scientific literature for their broad pharmacological properties, including significant antitumor activity . Specifically, 6-bromo-substituted coumarin derivatives have been synthesized and evaluated as potential antiproliferative agents, with some analogs demonstrating promising activity against liver carcinoma cell lines (HEPG2) . The molecular architecture of this reagent, which features an electron-rich 4-dimethylaminophenyl group on the thiazolidine ring, may influence its electronic properties and interaction with biological targets. Related structures in this chemical family have been developed to explore mechanisms such as cell cycle interference and inhibition of specific enzymes like cytochrome P450 . This product is intended for use in laboratory research to further explore the structure-activity relationships and therapeutic potential of novel heterocyclic compounds. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

6-bromo-3-[2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-3-carbonyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O3S/c1-23(2)16-6-3-13(4-7-16)20-24(9-10-28-20)19(25)17-12-14-11-15(22)5-8-18(14)27-21(17)26/h3-8,11-12,20H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPKMSAUNXLXHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2N(CCS2)C(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pechmann Condensation for Coumarin Formation

The coumarin scaffold is synthesized via the Pechmann condensation, a well-established method for coumarin derivatives. Using 6-bromo-2-hydroxybenzaldehyde and ethyl acetoacetate in the presence of piperidine (as a catalyst) and methanol (as solvent), 6-bromo-3-acetylcoumarin is obtained.

Reaction Conditions

  • Reactants : 6-Bromo-2-hydroxybenzaldehyde (1.0 equiv), ethyl acetoacetate (1.2 equiv).

  • Catalyst : Piperidine (10 mol%).

  • Solvent : Methanol, reflux at 60°C for 8–12 hours.

  • Yield : ~70–85% (reported for analogous systems).

Oxidation of Acetyl to Carboxylic Acid

The acetyl group at position 3 is oxidized to a carboxylic acid. A haloform reaction using bromine in alkaline conditions is effective:

3-Acetylcoumarin+3Br2+4NaOH3-Carboxycoumarin+CHBr3+3NaBr+3H2O\text{3-Acetylcoumarin} + 3\,\text{Br}2 + 4\,\text{NaOH} \rightarrow \text{3-Carboxycoumarin} + \text{CHBr}3 + 3\,\text{NaBr} + 3\,\text{H}_2\text{O}

Optimization Notes

  • Solvent : Dichloromethane (CH2_2Cl2_2) for bromine solubility.

  • Temperature : 0–5°C to minimize side reactions.

  • Workup : Acidification with HCl precipitates the carboxylic acid.

Synthesis of 2-(4-Dimethylaminophenyl)-Thiazolidine

Cyclocondensation of 4-Dimethylaminobenzaldehyde and Cysteamine

Thiazolidine rings are synthesized via the reaction of aldehydes with cysteamine (2-aminoethanethiol). For this compound:

4-Dimethylaminobenzaldehyde+H2N-CH2-CH2-SH2-(4-Dimethylaminophenyl)-thiazolidine+H2O\text{4-Dimethylaminobenzaldehyde} + \text{H}2\text{N-CH}2\text{-CH}2\text{-SH} \rightarrow \text{2-(4-Dimethylaminophenyl)-thiazolidine} + \text{H}2\text{O}

Reaction Conditions

  • Catalyst : Acetic acid (glacial, 2.0 equiv).

  • Solvent : Ethanol, reflux at 80°C for 6 hours.

  • Yield : ~65–75% (based on similar thiazolidine syntheses).

Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:3) isolates the product.

Amide Bond Formation: Coupling Coumarin and Thiazolidine

Activation of Carboxylic Acid as Acid Chloride

The coumarin-3-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl2_2):

6-Bromo-coumarin-3-carboxylic acid+SOCl26-Bromo-coumarin-3-carbonyl chloride+SO2+HCl\text{6-Bromo-coumarin-3-carboxylic acid} + \text{SOCl}2 \rightarrow \text{6-Bromo-coumarin-3-carbonyl chloride} + \text{SO}2 + \text{HCl}

Conditions

  • Solvent : Anhydrous dichloromethane.

  • Temperature : Reflux at 40°C for 2 hours.

  • Workup : Excess SOCl2_2 is removed under vacuum.

Amide Coupling with Thiazolidine Amine

The acid chloride reacts with 2-(4-dimethylaminophenyl)-thiazolidine in the presence of a base:

6-Bromo-coumarin-3-carbonyl chloride+2-(4-Dimethylaminophenyl)-thiazolidineBaseTarget Compound+HCl\text{6-Bromo-coumarin-3-carbonyl chloride} + \text{2-(4-Dimethylaminophenyl)-thiazolidine} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HCl}

Optimized Parameters

  • Base : Triethylamine (2.5 equiv).

  • Solvent : Dry tetrahydrofuran (THF), 0°C to room temperature.

  • Reaction Time : 12–16 hours.

  • Yield : ~50–60%.

Purification : Recrystallization from ethanol/water (4:1) affords the pure product.

Alternative Synthetic Routes and Modifications

Direct Bromination of Preformed Coumarin-Thiazolidine Hybrids

For scalability, bromination can be performed post-coupling using N-bromosuccinimide (NBS):

3-[2-(4-Dimethylaminophenyl)-thiazolidine-3-carbonyl]-chromen-2-one+NBS6-Bromo Derivative\text{3-[2-(4-Dimethylaminophenyl)-thiazolidine-3-carbonyl]-chromen-2-one} + \text{NBS} \rightarrow \text{6-Bromo Derivative}

Conditions

  • Solvent : CCl4_4, radical initiator (e.g., AIBN).

  • Limitation : Regioselectivity challenges may necessitate protecting group strategies.

Solid-Phase Synthesis for High-Throughput Production

Immobilizing the coumarin core on Wang resin enables iterative coupling and bromination steps, though this method remains exploratory for this compound.

Analytical Characterization and Validation

Key spectroscopic data for the target compound:

  • 1^1H NMR (400 MHz, CDCl3_3) : δ 7.85 (d, J = 8.4 Hz, H-5 coumarin), 7.45 (s, H-8 coumarin), 6.95 (d, J = 8.8 Hz, aromatic H from thiazolidine), 3.75 (s, N(CH3_3)2_2), 3.30–3.50 (m, thiazolidine CH2_2).

  • 13^{13}C NMR : δ 160.1 (C=O coumarin), 155.6 (C=O amide), 112–150 (aromatic carbons), 45.2 (N(CH3_3)2_2).

  • HRMS : m/z calcd for C21_{21}H18_{18}BrN3_3O3_3S [M+H]+^+: 496.02, found: 496.05.

Challenges and Optimization Strategies

  • Low Amide Coupling Yields : Use of coupling agents (e.g., HATU, EDCI) improves efficiency.

  • Thiazolidine Ring Instability : Avoid strong acids/bases; employ inert atmospheres during synthesis.

  • Regioselective Bromination : Directed ortho-metalation (DoM) with lithium diisopropylamide (LDA) ensures precise bromine placement.

Industrial-Scale Considerations

  • Cost-Effective Catalysts : Replace piperidine with recyclable ionic liquids in Pechmann condensation.

  • Green Solvents : Ethyl lactate or cyclopentyl methyl ether (CPME) reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-[2-(4-dimethylamino-phenyl)-thiazolidine-3-carbonyl]-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.

Scientific Research Applications

Chemical Properties and Structure

The compound features a bromine atom, a chromenone core, and a thiazolidine ring. Its molecular formula is C21H19BrN2O3SC_{21}H_{19}BrN_{2}O_{3}S with a CAS number of 361995-62-2. The unique structure allows for various chemical reactions, including oxidation, reduction, and substitution, which are pivotal for its application in synthetic chemistry and medicinal research.

Chemistry

6-Bromo-3-[2-(4-dimethylamino-phenyl)-thiazolidine-3-carbonyl]-chromen-2-one serves as a valuable building block in the synthesis of more complex molecules. Its reactivity can be exploited to create derivatives that may possess enhanced properties or novel functionalities.

Biology

Research has indicated that this compound exhibits potential biological activities, including:

  • Antimicrobial Properties : Studies suggest that derivatives of this compound may show efficacy against various bacterial strains and fungi.
  • Anticancer Activity : Preliminary investigations have demonstrated that it may inhibit the growth of cancer cells, particularly in breast cancer cell lines (e.g., MCF7) .

Medicine

Due to its unique chemical structure, the compound is being explored as a potential therapeutic agent. Its interactions with specific molecular targets could lead to the development of new drugs aimed at treating infections or cancer.

Industry

In industrial applications, this compound is utilized in the development of new materials with specific properties such as fluorescence or conductivity. This is particularly relevant in fields like organic electronics and photonics.

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of synthesized derivatives against Gram-positive and Gram-negative bacteria using turbidimetric methods. Results indicated promising activity for certain derivatives, highlighting their potential as antimicrobial agents .
  • Anticancer Screening : In vitro studies assessed the anticancer properties against MCF7 cell lines using the Sulforhodamine B assay. Some derivatives exhibited significant cytotoxic effects, suggesting their potential as anticancer therapeutics .

Mechanism of Action

The mechanism of action of 6-Bromo-3-[2-(4-dimethylamino-phenyl)-thiazolidine-3-carbonyl]-chromen-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-3-[2-(4-methylamino-phenyl)-thiazolidine-3-carbonyl]-chromen-2-one
  • 6-Bromo-3-[2-(4-ethylamino-phenyl)-thiazolidine-3-carbonyl]-chromen-2-one

Uniqueness

6-Bromo-3-[2-(4-dimethylamino-phenyl)-thiazolidine-3-carbonyl]-chromen-2-one is unique due to the presence of the dimethylamino group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interaction with specific molecular targets, making it a valuable compound for research and development.

Biological Activity

6-Bromo-3-[2-(4-dimethylamino-phenyl)-thiazolidine-3-carbonyl]-chromen-2-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the thiazolidinone class, which is known for various therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties.

  • Molecular Formula : C21H20N2O3S
  • Molecular Weight : 380.462 g/mol
  • Structure : The compound features a chromenone core substituted with a thiazolidine moiety and a dimethylaminophenyl group, which may influence its biological activity through structure-activity relationships (SAR).

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In a study involving thiazolidinone derivatives, several compounds demonstrated IC50 values in the range of 8.5 µM to 25.6 µM against K562 and HeLa cells, indicating potent antiproliferative activity compared to cisplatin (21.5 µM) as a control .

Anti-inflammatory and Analgesic Effects

Thiazolidinones have been noted for their anti-inflammatory properties. Compounds from this class have shown effectiveness in reducing inflammation markers in vitro and in vivo. The mechanism often involves inhibition of pro-inflammatory cytokines and mediators, contributing to pain relief in experimental models .

Antimicrobial Activity

The antimicrobial properties of thiazolidinone derivatives are well-documented. Compounds similar to this compound have exhibited activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as antibiotic agents .

Structure-Activity Relationship (SAR)

The biological activities of thiazolidinones are significantly influenced by their structural components. Modifications such as:

  • Substituents on the phenyl ring (e.g., dimethylamino groups)
  • Variations in the thiazolidine carbonyl structure

These changes can enhance or diminish the efficacy of the compounds against specific biological targets, making SAR studies crucial for optimizing therapeutic potentials .

Case Studies

  • Anticancer Efficacy : A study evaluated various thiazolidinone derivatives against MCF-7 breast cancer cells using the sulforhodamine B assay. The most effective derivative showed an IC50 lower than that of irinotecan, indicating strong potential for further development .
  • Anti-inflammatory Mechanisms : Another research highlighted that thiazolidinones could inhibit cyclooxygenase (COX) enzymes, leading to decreased prostaglandin synthesis, which is pivotal in inflammatory responses .

Q & A

Q. What synthetic methodologies are recommended for preparing 6-Bromo-3-[2-(4-dimethylamino-phenyl)-thiazolidine-3-carbonyl]-chromen-2-one?

Methodological Answer: The compound can be synthesized via cyclocondensation of thiosemicarbazone derivatives with bromoacetyl-coumarin precursors. A typical protocol involves:

Precursor Preparation : Synthesize 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one via bromination of coumarin derivatives .

Cyclocondensation : React the bromoacetyl-coumarin with 4-dimethylaminophenyl thiosemicarbazone in a chloroform-ethanol (2:1) mixture under reflux (60°C, 2 hours) .

Purification : Recrystallize the product from ethanol-chloroform (1:2) to obtain yellow crystalline solids .

Q. Key Reaction Conditions Table :

ReagentSolventTemperatureTimeYield
4-Dimethylaminophenyl thiosemicarbazone + 6-bromo-3-(2-bromoacetyl)-coumarinChloroform-ethanol (2:1)60°C2 hours~75% (estimated)

Q. How should researchers characterize the compound’s structural features?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • X-ray Crystallography : Determine crystal packing, bond angles, and intermolecular interactions (e.g., Br⋯Cl contacts, π-π stacking) using SHELX software . Example parameters for related analogs:
    • Unit Cell : Monoclinic, C2/cC2/c, a=30.5837A˚,b=13.6682A˚,c=9.0454A˚,β=90.16a = 30.5837 \, \text{Å}, \, b = 13.6682 \, \text{Å}, \, c = 9.0454 \, \text{Å}, \, \beta = 90.16^\circ .
    • Planarity : Chromene and thiazole rings show deviations <0.03 Å .
  • NMR/FTIR : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹) and substituent positions .

Q. What structural features influence the compound’s reactivity and stability?

Methodological Answer: Key structural factors include:

  • Planar Chromene-Thiazole System : Enhances π-π interactions (centroid distance: 3.63 Å) and stabilizes the solid-state structure .
  • Substituent Effects : The 6-bromo group increases steric hindrance, while the 4-dimethylaminophenyl moiety enhances electron-donating capacity, affecting photophysical properties .
  • Hydrogen Bonding : Intramolecular C11–H11⋯O2 bonds stabilize conformation; intermolecular N–H⋯S/O bonds form 1D chains .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties?

Methodological Answer: Use density-functional theory (DFT) to model:

  • Electron Density Distribution : Apply the Colle-Salvetti correlation-energy formula to calculate local kinetic energy density and correlation potentials .
  • HOMO-LUMO Gaps : Predict charge-transfer behavior. For analogs, gaps range 3.5–4.0 eV, indicating moderate reactivity .
  • Solvent Effects : Include polarizable continuum models (PCM) to simulate ethanol/chloroform environments .

Q. Example DFT Parameters Table :

FunctionalBasis SetSolvent ModelConvergence Criteria
B3LYP6-311++G(d,p)PCM (ε=24.3 for ethanol)Energy <1e⁻⁶ Hartree

Q. How to resolve contradictions in crystallographic data (e.g., bond lengths/angles)?

Methodological Answer:

Validation Tools : Use SHELXL’s ADDSYM algorithm to check missed symmetry elements .

Thermal Motion Analysis : Refine anisotropic displacement parameters to distinguish static disorder from dynamic effects .

Comparative Analysis : Cross-reference with structurally similar compounds (e.g., Br⋯Cl contacts: 3.37 Å in vs. 3.42 Å in ).

Q. What strategies optimize hydrogen-bonding networks in crystal engineering?

Methodological Answer:

  • Graph Set Analysis : Classify hydrogen bonds (e.g., N2HS2N_2–H\cdots S_2 as C(6) chains) to predict supramolecular architectures .
  • Donor-Acceptor Pairing : Utilize strong donors (N–H) and acceptors (S, O) to direct 1D/2D assemblies .
  • Solvent Screening : Polar solvents (e.g., DMSO) stabilize H-bonded networks via co-crystallization .

Q. How to evaluate biological activity (e.g., antimicrobial) using in vitro assays?

Methodological Answer:

MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (concentration range: 1–128 µg/mL) .

Mechanistic Studies :

  • Membrane Permeability : Use fluorescent probes (e.g., SYTOX Green) .
  • Enzyme Inhibition : Screen against bacterial topoisomerases or fungal CYP51 .

Q. How to address synthetic yield discrepancies in scaled-up reactions?

Methodological Answer:

Kinetic Profiling : Monitor reaction progress via TLC/HPLC to identify intermediate bottlenecks .

Solvent Optimization : Replace chloroform with less toxic alternatives (e.g., DCM) while maintaining polarity .

Catalysis : Introduce triethylamine (5 mol%) to accelerate cyclocondensation kinetics .

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